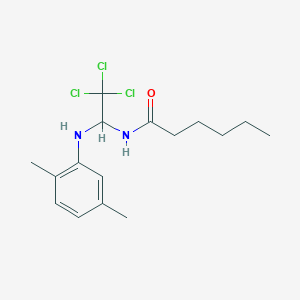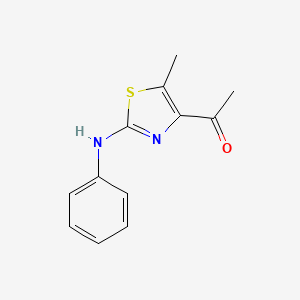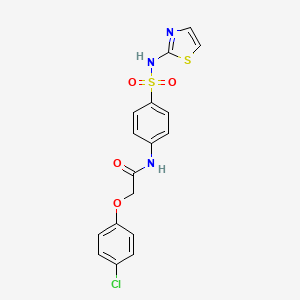
N-(2,2,2-Trichloro-1-(2,5-dimethylanilino)ethyl)hexanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
This would include optimizing reaction conditions to increase yield and purity, and implementing safety measures to handle the trichloroethylating agents and other hazardous chemicals involved .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,2,2-Trichloro-1-(2,5-dimethylanilino)ethyl)hexanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the trichloroethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce amines .
Wissenschaftliche Forschungsanwendungen
N-(2,2,2-Trichloro-1-(2,5-dimethylanilino)ethyl)hexanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(2,2,2-Trichloro-1-(2,5-dimethylanilino)ethyl)hexanamide involves its interaction with molecular targets, potentially including enzymes and receptors. The trichloroethyl group may play a role in its binding affinity and specificity, while the hexanamide group could influence its solubility and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2,2,2-Trichloro-1-(2,5-dimethylanilino)ethyl)nicotinamide
- N-(2,2,2-Trichloro-1-(2,5-dimethylanilino)ethyl)octanamide
- N-(2,2,2-Trichloro-1-(2,5-dimethylanilino)ethyl)heptanamide
Uniqueness
Its trichloroethyl group provides reactivity, while the hexanamide group offers stability and solubility characteristics that may differ from its analogs .
Eigenschaften
Molekularformel |
C16H23Cl3N2O |
|---|---|
Molekulargewicht |
365.7 g/mol |
IUPAC-Name |
N-[2,2,2-trichloro-1-(2,5-dimethylanilino)ethyl]hexanamide |
InChI |
InChI=1S/C16H23Cl3N2O/c1-4-5-6-7-14(22)21-15(16(17,18)19)20-13-10-11(2)8-9-12(13)3/h8-10,15,20H,4-7H2,1-3H3,(H,21,22) |
InChI-Schlüssel |
IXWKRCSAFHTNFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=O)NC(C(Cl)(Cl)Cl)NC1=C(C=CC(=C1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2,2-dichloroacetate](/img/structure/B11995276.png)


![N-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-(4-bromophenyl)-1,3-thiazol-2-amine](/img/structure/B11995286.png)



![N'-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11995316.png)
![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide](/img/structure/B11995323.png)
![N-[(5-methyl-2-furyl)methylene]-4-(4-methylphenyl)-1-piperazinamine](/img/structure/B11995328.png)
![5-[(3-Methoxy-phenyl)-hydrazono]-pyrimidine-2,4,6-trione](/img/structure/B11995333.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11995342.png)

